Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-YL)acetate
Description
Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-YL)acetate is a thiazole-based compound featuring a dimethylamino group and a methyl substituent on the thiazole ring. The dimethylamino group may enhance solubility in organic solvents compared to amino-substituted analogs, while the methyl group on the thiazole ring could influence steric effects in chemical reactions.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-(2-methyl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C10H16N2O2S/c1-5-14-10(13)9(12(3)4)8-6-15-7(2)11-8/h6,9H,5H2,1-4H3 |
InChI Key |
HVVWKKDMNVYFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=N1)C)N(C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-YL)acetate is a compound that has garnered attention due to its potential biological activities, particularly attributed to its thiazole moiety. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_10H_14N_2O_2S and a molecular weight of approximately 228.31 g/mol. The compound features a thiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen, and a dimethylamino group that enhances its pharmacological potential through improved interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings, including this compound, often exhibit antimicrobial and antifungal properties. The mechanism of action is likely related to the inhibition of key enzymes involved in microbial cell wall synthesis, disrupting growth and proliferation.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with various biological targets involved in cancer cell proliferation and survival. For instance, related thiazole compounds have demonstrated the ability to inhibit cell growth in several cancer cell lines by inducing apoptosis through modulation of apoptotic pathways .
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Known for its role in various biological processes, including enzyme inhibition and receptor modulation.
- Dimethylamino Group : Enhances solubility and facilitates better interaction with cellular targets, potentially increasing the efficacy of the compound as a therapeutic agent.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other thiazole derivatives:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 2-(2-amino-thiazol-4-yl)acetate | C_7H_10N_2O_2S | Antimicrobial | Lacks dimethylamino group |
| Ethyl 2-(aminothiazole-4-acetate) | C_8H_10N_2O_3S | Antifungal | Contains an amino group |
| (Z)-Ethyl 2-(hydroxyimino)-acetate | C_8H_11N_3O_3 | Anticancer | Hydroxyimino group enhances reactivity |
| Methyl 2-(aminothiazole-4-carboxylate) | C_8H_10N_2O_3S | Antiviral | Carboxylic acid functionality |
Uniqueness : this compound stands out due to its combination of the dimethylamino group and the thiazole ring, which may enhance both solubility and biological interaction compared to other similar compounds.
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study showed that treatment with this compound led to reduced viability in human cancer cells, indicating its potential as an anticancer agent .
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound effectively inhibited the growth of several bacterial strains. The results suggest that it could serve as a lead compound for the development of new antimicrobial agents.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-YL)acetate features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. This structure contributes to its diverse biological activities. The dimethylamino group enhances its pharmacological potential by facilitating interactions with biological targets.
Biological Activities
The compound exhibits notable biological activities , primarily attributed to its thiazole moiety. Research indicates that it possesses:
- Antimicrobial Properties : Effective against various bacterial strains, potentially disrupting microbial growth by inhibiting key enzymes involved in cell wall synthesis.
- Antifungal Properties : Demonstrated efficacy against fungal infections, making it a candidate for therapeutic applications in treating infections.
- Anticancer Potential : Studies suggest that derivatives of this compound may exhibit anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows for:
- Synthesis of Derivatives : Various synthetic routes have been developed to create analogs with enhanced biological properties or different functionalities. This flexibility is critical for drug development .
- Targeted Drug Design : The compound's interactions with specific biological targets can be optimized through structure-activity relationship studies, enhancing its therapeutic efficacy against diseases such as cancer and bacterial infections.
Applications in Agricultural Chemistry
The compound shows promise in agricultural applications due to its biological activity:
- Agrochemical Development : this compound can be utilized in developing agrochemicals targeting specific pests or diseases. Its efficacy against pathogens makes it suitable for formulating new pesticides or fungicides.
Case Studies
Several case studies have investigated the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of resistant bacterial strains, suggesting its potential as a new class of antibiotics.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, highlighting its anticancer potential .
- Agricultural Trials : Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops, leading to improved yields.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights: Methoxy vs. Ethoxy Substituents: highlights that methoxy groups alter crystal packing compared to ethoxy, implying that the dimethylamino group may similarly influence solid-state properties .
- Comparative Reactivity: The dimethylamino group’s electron-donating nature may accelerate nucleophilic substitutions compared to electron-withdrawing groups (e.g., formamido in ) . Difluoro analogs () demonstrate the role of halogenation in tuning stability, a strategy applicable to optimizing the target compound’s pharmacokinetics .
Preparation Methods
Multi-Step Continuous Reaction Method (Industrial Scale)
A patented industrially applicable method utilizes ethyl acetoacetate as the starting material and performs oximation, methylation, bromination, and ring-closure reactions sequentially in the same reactor without intermediate extraction or purification steps. This continuous process simplifies purification, improves yield and product quality, and reduces production costs.
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| A | Oximation | Ethyl acetoacetate + oximate agent (methyl nitrite, ethyl nitrite, or isopropyl nitrite) in ethanol, -5 to 5 °C, 2-4 h | Formation of oxime intermediate |
| B | Methylation | Dimethyl sulfate + phase transfer catalyst (TBAB or others) + K2CO3, 8-15 °C, 4-6 h, centrifugation, pH adjustment to 4.5-5.0 | Methylated oxime intermediate (methide) |
| C | Bromination | Bromine + chlorine gas at 20-50 °C, controlled addition rates, reaction until methide purity <5% | Bromide intermediate |
| D | Ring-closure | Thiocarbamide + sodium acetate in isopropanol/water, dropwise addition of bromide, 20-30 °C, 1-3 h incubation | Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-yl)acetate solid |
- Solvent: Single solvent used throughout (methanol, ethanol, or isopropanol) to simplify processing.
- Advantages: No extraction between steps, continuous reaction in one vessel, improved yield and purity, cost-effective, suitable for scale-up.
Thiazole Ring Formation via Condensation (Laboratory Scale)
A classical laboratory synthesis involves the condensation of ethyl 4-bromo-3-oxobutanoate with thiourea in absolute ethanol under reflux conditions. The reaction forms the thiazole ring with subsequent purification steps:
- Reflux ethyl 4-bromo-3-oxobutanoate with thiourea in ethanol.
- Cool the reaction mixture and extract with ether.
- Dry over anhydrous sodium sulfate.
- Purify by recrystallization or chromatography.
This method yields the thiazole ester intermediate, which can be further methylated to introduce the dimethylamino group.
- The continuous multi-step method optimizes reaction conditions such as temperature, reagent ratios, and addition rates to maximize conversion and minimize side reactions.
- Methylation using dimethyl sulfate with phase transfer catalysts like tetrabutylammonium bromide (TBAB) is crucial for high selectivity.
- Bromination is carefully controlled by simultaneous chlorine gas passage to regulate reaction speed and purity.
- Ring closure with thiocarbamide and sodium acetate in aqueous isopropanol efficiently forms the thiazole ring with high yield and purity.
- The process avoids intermediate isolation, reducing loss and degradation of sensitive intermediates.
- Purity achieved is typically above 99%, with molar yields ranging from 60% to 70% depending on scale and exact conditions.
| Step | Reagents & Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Oximation | Ethyl acetoacetate, methyl nitrite, ethanol | -5 to 5 | 2-4 | — | — | Formation of oxime intermediate |
| Methylation | Dimethyl sulfate, TBAB, K2CO3, ethanol | 8 to 15 | 4-6 | — | — | Centrifugation and pH adjustment |
| Bromination | Bromine, chlorine gas | 20 to 50 | — | — | — | Controlled addition rates, <5% impurity |
| Ring-closure | Thiocarbamide, sodium acetate, isopropanol/water | 20 to 30 | 1-3 | 60-70 | >99 | Final product isolation by filtration |
- Purity and identity are confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and elemental analysis.
- Structural confirmation includes spectral data consistent with the expected thiazole ring and ester functionality.
- Monitoring by thin-layer chromatography (TLC) is used during synthesis for reaction progress and purity checks.
The preparation of this compound is efficiently achieved via a continuous multi-step synthesis starting from ethyl acetoacetate involving oximation, methylation, bromination, and ring closure. This method is industrially viable due to its streamlined process, high yield, and product purity. Alternative laboratory methods involve thiazole ring formation by condensation reactions. The choice of method depends on scale, available equipment, and purity requirements.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-yl)acetate?
The compound can be synthesized via a thiazole ring-forming reaction. A general procedure involves refluxing a substituted benzothioamide (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol. The reaction mixture is cooled, extracted with ether, and dried over anhydrous sodium sulfate. This method yields thiazole derivatives with spectral data (NMR, IR) and microanalysis within 0.4% of theoretical values for structural confirmation .
Q. How is structural characterization performed for this compound?
Characterization includes:
- Spectroscopy : H and C NMR for verifying substituent positions and ester functionality.
- Elemental analysis : To confirm purity (deviation <0.4% from theoretical values).
- X-ray crystallography : For advanced confirmation of stereochemistry and molecular packing (e.g., bond lengths and angles) .
Q. What are the recommended analytical methods for quantifying purity?
- HPLC : With a C18 column and UV detection at 254 nm, using acetonitrile/water gradients.
- LC-MS : For identifying impurities or degradation products.
- TLC : For rapid monitoring during synthesis (silica gel plates, ethyl acetate/hexane eluent) .
Q. How should the compound be stored to ensure stability?
Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent ester hydrolysis or oxidation. Shelf life is typically short (3–6 months); verify expiry dates before use .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalysis : Add 2–3 drops of glacial acetic acid to accelerate condensation steps .
- Solvent selection : Absolute ethanol minimizes side reactions compared to protic solvents.
- Temperature control : Reflux at 80°C for 1 hour ensures complete cyclization without thermal degradation .
Q. What strategies resolve contradictions in reported biological activities?
- Dose-response studies : Test across a wide concentration range (nM to mM) to identify true activity vs. assay artifacts.
- Structural analogs : Compare activities of derivatives (e.g., varying thiazole substituents) to isolate pharmacophores.
- Targeted docking : Use AutoDock Vina to simulate interactions with fungal CYP51 (for antifungal claims) or bacterial topoisomerases (for antimicrobial hypotheses) .
Q. How can QSAR models guide derivative design for enhanced bioactivity?
Develop 3D-QSAR using CoMFA or CoMSIA on a library of thiazole analogs. Key descriptors include:
- Electrostatic potential : Positive charge at the dimethylamino group enhances membrane penetration.
- Hydrophobic surface area : Optimal logP values (2.5–3.5) improve bioavailability .
Q. What mechanistic insights explain pH-dependent stability during purification?
- Ester hydrolysis : Under acidic conditions (pH <5), the ester group hydrolyzes to carboxylic acid.
- Thiazole ring stability : Neutral to slightly basic conditions (pH 6–8) prevent ring-opening reactions. Filter at pH 5–6 to maximize yield while retaining integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
